molecular formula C9H11N3O B13453944 6-methoxy-2-methyl-2H-indazol-5-amine CAS No. 1894790-78-3

6-methoxy-2-methyl-2H-indazol-5-amine

Cat. No.: B13453944
CAS No.: 1894790-78-3
M. Wt: 177.20 g/mol
InChI Key: YDLXJZGBZXYRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-2-methyl-2H-indazol-5-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities and are often found in various medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-methyl-2H-indazol-5-amine can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under O2 atmosphere . Another approach includes the synthesis via consecutive formation of C-N and N-N bonds from 2-azidobenzaldehydes and amines without the use of a catalyst or solvent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often employ transition metal catalysts and controlled reaction environments to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-methyl-2H-indazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions typically result in halogenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-2H-indazol-5-amine involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a crucial role in cellular signaling and cancer progression . The compound’s effects are mediated through binding to these targets, leading to the modulation of various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-methyl-2H-indazol-5-amine
  • 2,3-dimethyl-2H-indazol-6-amine hydrochloride
  • 6-methoxy-2H-indazol-3-ylamine

Uniqueness

6-methoxy-2-methyl-2H-indazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

CAS No.

1894790-78-3

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

6-methoxy-2-methylindazol-5-amine

InChI

InChI=1S/C9H11N3O/c1-12-5-6-3-7(10)9(13-2)4-8(6)11-12/h3-5H,10H2,1-2H3

InChI Key

YDLXJZGBZXYRLG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.